BS-181 (dihydrochloride)
Overview
Description
BS-181 (dihydrochloride) is a novel small molecule drug that has recently been studied for its potential therapeutic applications. It is a synthetic inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K) and has shown promise in preclinical studies in various animal models. The drug has been studied for its ability to modulate cellular pathways in various diseases, including cancer, diabetes, and neurological disorders.
Scientific Research Applications
Antitumor Activity in Cancer
BS-181, a pyrazolo[1,5-a]pyrimidine-derived compound, has been identified as a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) with significant antitumor activity. It inhibits CAK activity, leading to the inhibition of the phosphorylation of CDK7 substrates, cell cycle arrest, and apoptosis in cancer cell lines, demonstrating potential as an anticancer agent. For instance, in MCF-7 cells, BS-181 showed notable antitumor effects both in vitro and in vivo, indicating its potential use in cancer therapy (Ali et al., 2009).
Applications in Gastric Cancer Treatment
A study on gastric cancer (GC) cell lines revealed that BS-181 substantially reduces CDK7 activity, leading to downregulation of cyclin D1 and XIAP in gastric cancer cells. This selective CDK7 inhibition resulted in cell cycle arrest and apoptosis, alongside decreased rates of proliferation, migration, and invasion of gastric cells. These findings suggest BS-181’s potential as a novel therapeutic target for gastric cancer treatment (Wang et al., 2016).
Effects on Arthritis
Research has also explored the use of BS-181 in treating collagen-induced arthritis (CIA) in mice. The study found that BS-181 reduced clinical scores and histological damage in CIA mice, indicating its potential in arthritis therapy. This effect was attributed to the inhibition of the IKK-β/NF-κB signaling pathway and a decrease in the ratio of Th17 cells. Moreover, CIA splenocytes pretreated with BS-181 produced fewer proinflammatory cytokines in vitro (Xia et al., 2015).
Anti-Leukemic Activity
A study on human T-cell acute lymphoblastic leukemia (T-ALL) demonstrated that BS-181's antitumor activity is primarily caused by extrinsic apoptosis induction. The drug increased cell-surface TRAIL/DR5 levels in Jurkat T cells and showed synergistic effects when combined with recombinant TRAIL (rTRAIL), enhancing both extrinsic and intrinsic BCL-2-sensitive apoptosis pathways. This suggests that BS-181 could be a viable option for T-ALL treatment (Park et al., 2020).
properties
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXAMTBYYTXHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BS-181 (dihydrochloride) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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